Regiodivergent Pd-Catalyzed Functionalization: Ortho Isomer Enables β-Thiophene Arylation Unattainable with Meta/Para Analogs
2-(2-Bromoaryl)thiophenes, including the target ortho isomer, undergo a unique Pd-catalyzed 1,4-migration/direct arylation sequence that functionalizes the β-position of the thiophene ring—a site inaccessible via conventional Suzuki coupling. When the 5-methyl derivative (1a) was subjected to optimized conditions (2 mol% Pd(OAc)₂, KOAc base, DMA, 150 °C), the β-heteroarylated product 2b was obtained in 64% yield with 81% selectivity [1]. In contrast, using K₂CO₃ as base completely diverted the reaction toward Suzuki coupling, affording the 1,2-diheteroaryl-substituted benzene derivative with 100% selectivity [1]. Meta- and para-bromophenylthiophenes lack the ortho-bromo geometry required for the 1,4-migration step and therefore cannot access this regiodivergent pathway [1].
| Evidence Dimension | Yield of β-heteroarylated product via Pd 1,4-migration |
|---|---|
| Target Compound Data | 64% yield (for 5-methyl derivative 1a) [1] |
| Comparator Or Baseline | Suzuki product under K₂CO₃ conditions: 100% selectivity for alternative regioisomer [1] |
| Quantified Difference | Complete reversal of regioselectivity (81% vs. 100%) depending on base, demonstrating ortho-specific migration capability |
| Conditions | Pd(OAc)₂ (2 mol%), KOAc or K₂CO₃, DMA, 150 °C, 16 h |
Why This Matters
This regiodivergent behavior enables chemists to selectively synthesize either 1,2-diheteroarylbenzenes or β-functionalized 2-arylthiophenes from the same precursor, a synthetic versatility absent in meta and para isomers.
- [1] Liu, L.; Cordier, M.; Roisnel, T.; Doucet, H. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic Chemistry Frontiers 2023, 10, 1441-1455. Table 1, Scheme 3. View Source
